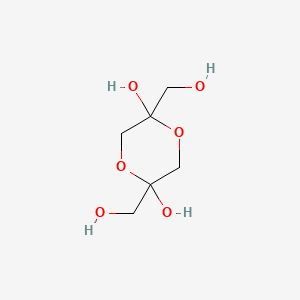
1,3-Dihydroxyacetone dimer
货号 B1274963
分子量: 180.16 g/mol
InChI 键: KEQUNHIAUQQPAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05958936
Procedure details


9 g of 2,5-dihydroxy-1,4-dioxane-2,5-dimethanol were introduced into 60 ml of dioxane and the suspension was taken to about 70° C. for 15 minutes, then taken to ambient temperature. Then, 20 ml of 3,4-dihydro-2H-pyran and 300 mg of monohydrated p-toluene sulfonic acid were added. The temperature was held at about 40° C. and then the reaction medium stood overnight at ambient temperature. It was then poured into a mixture of 300 ml of a saturated solution of sodium bicarbonate +10 ml of triethylamine and extraction was carried out 4 times with methylene chloride. The organic phase was washed with salt water and dried. After purification by passing through silica with ethyl cycloacetate/triethylamine: 8/2 as eluant, 17 g of the expected product (pale yellow syrup) were obtained.



[Compound]
Name
monohydrated p-toluene sulfonic acid
Quantity
300 mg
Type
reactant
Reaction Step Two

[Compound]
Name
saturated solution
Quantity
300 mL
Type
reactant
Reaction Step Three




Name
Identifiers


|
REACTION_CXSMILES
|
O[C:2]1([CH2:11][OH:12])[CH2:7][O:6][C:5]([OH:10])([CH2:8]O)C[O:3]1.O1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.O1C=C[CH2:22][CH2:21][CH2:20]1.[C:25](=O)(O)[O-].[Na+]>C(Cl)Cl.C(N(CC)CC)C>[O:16]1[CH2:17][CH2:18][CH2:25][CH2:14][CH:15]1[O:12][CH2:11][C:2](=[O:3])[CH2:7][O:6][CH:5]1[CH2:8][CH2:22][CH2:21][CH2:20][O:10]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1(OCC(OC1)(CO)O)CO
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC=C1
|
[Compound]
|
Name
|
monohydrated p-toluene sulfonic acid
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
saturated solution
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
taken to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was held at about 40° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction medium stood overnight at ambient temperature
|
|
Duration
|
8 (± 8) h
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with salt water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After purification
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(CCCC1)OCC(COC1OCCCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
